molecular formula C17H28N6O2 B6472261 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640967-43-5

2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6472261
CAS No.: 2640967-43-5
M. Wt: 348.4 g/mol
InChI Key: GQZWQDQEADKGHU-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a dimethylamino group at position 4 and a methyl group at position 4. The pyrimidine ring is linked to a piperazine moiety, which is further connected to a morpholine group via an ethanone bridge. Such structural motifs are common in kinase inhibitors and receptor modulators, where the morpholine and piperazine groups enhance solubility and target binding .

Properties

IUPAC Name

2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-14-12-15(20(2)3)19-17(18-14)23-6-4-21(5-7-23)13-16(24)22-8-10-25-11-9-22/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZWQDQEADKGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one involves multiple steps. One common route is through the reaction of 4-(dimethylamino)-6-methylpyrimidine with piperazine under controlled conditions to form an intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product. The reactions typically occur in solvents like ethanol or methanol, under reflux conditions, and with the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the process.

Industrial Production Methods

For industrial-scale production, the same synthetic route is often employed but optimized for larger batches. This involves larger reaction vessels, continuous stirring, and precise temperature control to ensure consistent yield and purity. Industrial chemists also utilize high-performance liquid chromatography (HPLC) to purify the compound, ensuring it meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

  • Reduction: : Reduction reactions can reduce the pyrimidine ring, affecting its reactivity.

  • Substitution: : The piperazine and morpholine rings can undergo nucleophilic substitution, exchanging functional groups or adding new substituents.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) in acetic acid.

  • Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophiles like amines or thiols under mild heating.

Major Products Formed from These Reactions

The major products depend on the specific reaction conditions and reagents used. For example, oxidation often yields N-oxides, while substitution reactions can produce a wide array of derivatives with different functional groups.

Scientific Research Applications

The compound 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one has numerous applications:

  • Chemistry: : Used as a ligand in coordination chemistry, forming complex structures with transition metals.

  • Biology: : Acts as an inhibitor in enzyme-catalyzed reactions, particularly those involving nucleotide metabolism.

  • Medicine: : Potential therapeutic agent for conditions related to overactive enzyme functions or as a targeting ligand in drug delivery systems.

  • Industry: : Utilized in the manufacture of dyes and pigments due to its stable structure and reactivity.

Mechanism of Action

This compound interacts with biological targets through its pyrimidine and piperazine rings, which can bind to active sites on enzymes or receptors. It disrupts normal enzymatic activity by mimicking natural substrates or inhibitors, thereby modulating biochemical pathways. These interactions often involve hydrogen bonding, hydrophobic interactions, and Van der Waals forces.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structurally related compounds and their differences:

Compound Name Core Structure Substituents/Modifications Key Features Reference
Target Compound: 2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one Pyrimidine - 4-(Dimethylamino)-6-methylpyrimidin-2-yl
- Piperazine
- Morpholin-4-yl ethanone
Balanced lipophilicity; potential kinase inhibition due to morpholine
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenoxyethan-1-one (BJ55164) Pyrimidine - 4-(Ethylamino)-6-methylpyrimidin-2-yl
- Piperazine
- Phenoxy ethanone
Increased hydrophobicity from phenoxy; possible CYP450 interactions
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]-2-[4-(dimethylamino)phenyl]ethan-1-one (N06) Pyridazine - 6-Chloropyridazin-3-yl
- Piperazine
- Dimethylaminophenyl ethanone
Chlorine atom enhances electronegativity; altered target selectivity
Leniolisib (1-{4-[4-(dichlorophenyl-dioxolanyl)phenyl]piperazin-1-yl}ethan-1-one) Piperazine-linked - Dichlorophenyl-dioxolanyl
- Ethanone
Cortisol synthesis inhibitor; distinct therapeutic application
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno-pyrimidine - Thieno-pyrimidine core
- Methanesulfonyl-piperazine
- Morpholine
Sulfonyl group improves metabolic stability; thieno core enhances rigidity
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Piperazine-linked - Trifluoromethylphenyl
- Pyrazole
- Butanone linker
Fluorine atoms increase lipophilicity; butanone linker may affect flexibility

Pharmacological and Physicochemical Properties

  • Solubility: The morpholine group in the target compound enhances water solubility compared to BJ55164’s phenoxy group, which is more hydrophobic .
  • Metabolic Stability: Methanesulfonyl-piperazine derivatives (e.g., ) exhibit improved stability due to the sulfonyl group’s resistance to oxidative metabolism, whereas the dimethylamino group in the target compound may undergo N-demethylation .
  • Target Selectivity: The pyrimidine core in the target compound is more likely to interact with kinase ATP-binding pockets compared to pyridazine (N06) or thieno-pyrimidine derivatives, which may target non-kinase enzymes .

Biological Activity

The compound 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one , also known by its CAS number 2742063-25-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₃₂N₆O₂
  • Molecular Weight : 376.5 g/mol
  • Structure : The compound features a piperazine ring, a morpholine moiety, and a pyrimidine derivative, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Kinases : It has been identified as a potential inhibitor of specific kinases involved in signal transduction pathways that regulate cell growth and proliferation.
  • Receptors : The compound may bind to various receptors, modulating their activity and influencing physiological responses.

Anticancer Activity

Recent studies have indicated that the compound exhibits anticancer properties. For instance:

  • In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • The compound's interaction with kinase targets has shown promise in reducing tumor growth in xenograft models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study : A study conducted on derivatives of similar structures indicated that compounds with the dimethylamino and pyrimidine groups displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems. Its piperazine structure is known to influence serotonin and dopamine receptors, which are crucial in neurological disorders.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AnticancerVarious cancer cell linesInhibition of cell proliferation
AntibacterialStaphylococcus aureus, E. coliSignificant antibacterial activity
NeuroprotectiveNeurotransmitter systemsPotential modulation of receptors

Pharmacological Studies

Research has highlighted several pharmacological aspects:

  • Inhibition Studies : Compounds similar to this compound have shown IC50 values in the low nanomolar range against specific kinases, indicating high potency .
  • Toxicity Assessments : Toxicological evaluations have been conducted to assess the safety profile, with results suggesting manageable toxicity levels at therapeutic doses.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often yielding derivatives with varied biological activities. Optimization of synthetic routes can enhance yield and purity, facilitating further biological testing.

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